molecular formula C16H17FN4OS B11617834 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

Cat. No.: B11617834
M. Wt: 332.4 g/mol
InChI Key: LNUCJGZFTUIPIS-UDWIEESQSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

What sets 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide apart from similar compounds is its unique combination of a pyrimidine ring, a sulfanyl group, and a fluorophenyl group.

Properties

Molecular Formula

C16H17FN4OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H17FN4OS/c1-10-8-11(2)19-16(18-10)23-9-15(22)21-20-12(3)13-4-6-14(17)7-5-13/h4-8H,9H2,1-3H3,(H,21,22)/b20-12+

InChI Key

LNUCJGZFTUIPIS-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=C(C=C2)F)C

Origin of Product

United States

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